molecular formula C11H9FN2S B3145264 3-Fluoro-4-(4-pyridinylsulfanyl)aniline CAS No. 569658-00-0

3-Fluoro-4-(4-pyridinylsulfanyl)aniline

Cat. No.: B3145264
CAS No.: 569658-00-0
M. Wt: 220.27 g/mol
InChI Key: HLMXEPKYQORYHX-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-pyridinylsulfanyl)aniline (CAS: 569658-00-0) is a fluorinated aniline derivative featuring a pyridinylsulfanyl substituent at the 4-position. This compound is of significant interest in medicinal chemistry due to its structural motifs, which are commonly associated with kinase inhibition and other therapeutic applications.

Properties

IUPAC Name

3-fluoro-4-pyridin-4-ylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2S/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMXEPKYQORYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)SC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-pyridinylsulfanyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry .

Industrial Production Methods

Industrial production of this compound often relies on scalable and efficient synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its functional group tolerance and environmentally benign nature . The choice of reagents and catalysts is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-pyridinylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Fluoro-4-(4-pyridinylsulfanyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-pyridinylsulfanyl)aniline involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Structural Analogs in c-Met Kinase Inhibition

Key Compounds :

  • 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline
  • 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline

Comparison :
These analogs replace the pyridinylsulfanyl group with pyrrolo-triazine or pyrrolo-pyridine moieties. Docking and QSAR studies reveal that the pyrrolo-triazine derivative exhibits higher c-Met inhibitory activity due to enhanced π-π stacking and hydrogen bonding with the kinase's ATP-binding pocket. In contrast, the pyridinylsulfanyl variant shows moderate activity, likely due to reduced steric bulk and altered electronic properties .

Compound Substituent Molecular Weight c-Met IC₅₀ (nM) Key Interaction Features
3-Fluoro-4-(4-pyridinylsulfanyl)aniline Pyridinylsulfanyl 220.25* ~250† Moderate H-bonding, S-π effects
Pyrrolo-triazine analog Pyrrolo[2,1-f][1,2,4]triazin 285.27 15 Strong π-π stacking, H-bonding
Pyrrolo-pyridine analog 1H-Pyrrolo[2,3-b]pyridin-4-yl 271.28 50 Intermediate activity

*Calculated from molecular formula (C₁₁H₈FN₂S). †Estimated from QSAR models .

Analogs with Trifluoromethoxy and Piperazinyl Substituents

Key Compounds :

  • 3-Fluoro-4-(trifluoromethoxy)aniline (CAS: Not provided)
  • 3-Fluoro-4-(4-propylpiperazin-1-yl)aniline (CAS: 1026156-06-8)

Comparison :

  • Trifluoromethoxy analog : This compound (MW: 195.12) is a soluble epoxide hydrolase (sEH) inhibitor. The electron-withdrawing trifluoromethoxy group increases metabolic stability but reduces kinase affinity compared to pyridinylsulfanyl derivatives .
  • Piperazinyl analog: The 4-propylpiperazinyl group (MW: 237.32) introduces basicity and improved solubility in polar solvents.

Heterocyclic Ether and Sulfur-Containing Analogs

Key Compounds :

  • 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline (CAS: 1431965-50-2)
  • 3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline (CAS: Not provided)

Comparison :

  • Pyridinylmethoxy analog (MW: 291.15): The methoxy linker increases steric hindrance, reducing binding efficiency compared to the sulfanyl variant.
  • Tetrahydrofuranmethoxy analog (MW: 211.23): The tetrahydrofuran group enhances lipophilicity (logP ≈ 2.1), improving membrane permeability but decreasing aqueous solubility. Melting point: 61–62°C .

Biological Activity

3-Fluoro-4-(4-pyridinylsulfanyl)aniline is an organic compound characterized by the presence of a fluorine atom, a pyridine ring, and an aniline moiety. Its unique structure provides it with significant potential for various biological activities, particularly in medicinal chemistry and agricultural applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, it has been identified as a potential kinase inhibitor , which can disrupt signaling pathways involved in cell growth and proliferation. This interaction is crucial in the development of therapeutic agents targeting cancer and other diseases where kinase activity is dysregulated .

Therapeutic Applications

Research indicates that this compound may have applications in:

  • Cancer Treatment : As a kinase inhibitor, it could play a role in inhibiting tumor growth by blocking pathways essential for cancer cell survival.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antifungal or antibacterial agents .
  • Crop Protection : The compound has been explored for its potential to protect crops against phytopathogenic microorganisms, highlighting its utility in agricultural settings .

Case Studies

  • Kinase Inhibition : A study investigated the docking of various substituted phenylamine derivatives, including this compound, against c-Met kinase. The results demonstrated significant binding affinity, indicating its potential as a therapeutic agent for conditions involving c-Met overexpression .
  • Antimicrobial Efficacy : Research on related compounds showed that modifications to the aniline structure can enhance bioactivity against pathogens. For instance, derivatives exhibited IC50 values indicating effective inhibition of microbial growth, suggesting that similar modifications to this compound could yield potent antimicrobial agents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

Compound NameBiological ActivityNotable Features
This compoundKinase inhibition, antimicrobialUnique fluorine and pyridine structure
3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)anilineKinase inhibitionSimilar structural features but different activity profile
3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)anilineAntimicrobialExhibits effective inhibition against specific pathogens

Synthetic Routes

The synthesis of this compound can be achieved through various methods, with the Suzuki–Miyaura coupling reaction being a prominent approach. This method utilizes palladium catalysts and boron reagents under mild conditions, allowing for the formation of carbon-carbon bonds essential for constructing complex molecules.

Industrial Applications

In industrial settings, this compound serves as a building block for synthesizing more complex pharmaceutical agents and agrochemicals. Its unique properties make it suitable for developing advanced materials and reference standards in pharmaceutical testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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